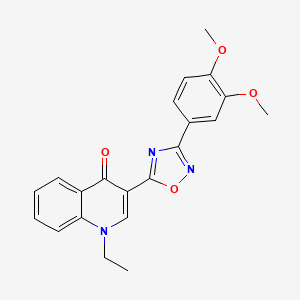

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-4-24-12-15(19(25)14-7-5-6-8-16(14)24)21-22-20(23-28-21)13-9-10-17(26-2)18(11-13)27-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRIDVDNBRSPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a synthetic organic molecule notable for its complex structure that includes an oxadiazole ring and a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. The presence of the 3,4-dimethoxyphenyl group is believed to contribute significantly to its biological activity.

Biological Activity Overview

Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities, including:

- Antimicrobial : Some derivatives have shown efficacy against various bacterial strains.

- Anticancer : Preliminary studies suggest potential antiproliferative effects on cancer cell lines.

- Neuroprotective : Certain oxadiazole derivatives have been investigated for their neuroprotective properties.

Anticancer Activity

A study evaluating the anticancer properties of similar compounds found that those with oxadiazole structures exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (Caco-2) cancer cells. The MTT assay results indicated that the compound could induce apoptosis and cell cycle arrest in these lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| PC-3 | 15 | Cell cycle arrest |

| Caco-2 | 12 | Apoptosis induction |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuroprotective Effects

In neuroprotection studies, certain oxadiazole derivatives were shown to protect neuronal cells from oxidative stress-induced damage. The mechanism was attributed to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.

Case Studies

-

Study on Anticancer Properties : A recent investigation utilized various concentrations of the compound on MCF-7 cells. The results indicated that at a concentration of 10 µM, significant cell death was observed compared to control groups treated with DMSO.

"The compound induced apoptosis in approximately 30% of MCF-7 cells after 48 hours of treatment" .

- Antimicrobial Efficacy : An experimental study tested the antimicrobial activity against E. coli and S. aureus, revealing an MIC (Minimum Inhibitory Concentration) of 8 µg/mL for both bacterial strains.

Comparison with Similar Compounds

Substituent Effects

- 3,4-Dimethoxyphenyl vs. Nitrophenyl/Phenoxyphenyl: Compounds in , such as 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole, feature electron-withdrawing (nitro) or neutral (phenoxy) groups. In contrast, the 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and alter pharmacokinetics .

- Quinolinone vs. Aniline/Glycine Moieties: The quinolinone core in the target compound is absent in ’s derivatives, which instead incorporate aniline or glycine groups.

Table 1: Structural and Functional Comparison

Pharmacological Potential

While focuses on antimicrobial oxadiazoles, the target compound’s quinolinone moiety suggests broader applications. Quinolinones are associated with kinase inhibition (e.g., topoisomerase) and anticancer activity, which could differentiate it from ’s aniline derivatives . However, specific MIC or IC₅₀ data for the target compound are unavailable in the provided evidence.

Analytical Characterization

All compounds in and were characterized via ¹H/¹³C NMR and HRMS . The target compound would similarly require NMR to confirm the 3,4-dimethoxyphenyl and quinolinone resonances, with HRMS validating molecular weight. ’s supplementary tables (e.g., Table S1 for pyridinyl-oxadiazole) exemplify detailed spectral reporting, which would be essential for the target compound’s validation .

Q & A

Q. What are the established synthesis protocols for this compound, and how can reaction yields be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the oxadiazole ring via cyclization of an amidoxime precursor with a carboxylic acid derivative under reflux conditions (e.g., using DCC as a coupling agent) .

- Step 2: Introduction of the quinoline moiety via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation) .

- Step 3: Alkylation at the quinoline nitrogen using ethyl halides in the presence of a base (e.g., K₂CO₃ in DMF) .

Optimization Strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purify intermediates via column chromatography or recrystallization to minimize side products .

- Monitor reaction progress with TLC or HPLC to adjust stoichiometry dynamically .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR: Critical for confirming the presence of the 3,4-dimethoxyphenyl group (δ ~3.8–4.0 ppm for methoxy protons) and quinoline protons (δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 420.4842 for C₂₂H₂₀N₄O₃S) .

- IR Spectroscopy: Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Anticancer Activity: MTT assay on cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) to measure IC₅₀ values .

- Antimicrobial Activity: Agar well diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., MAP kinase) or bacterial DNA gyrase .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s pharmacokinetic properties?

- Lipophilicity: The dimethoxy groups enhance membrane permeability (logP ~3.5), as predicted by computational tools like MarvinSketch .

- Metabolic Stability: Methoxy groups reduce susceptibility to oxidative metabolism, extending half-life in hepatic microsomal assays .

- Structure-Activity Relationship (SAR): Substitution at the 3,4-position on the phenyl ring improves binding affinity to kinase targets by 2–3 fold compared to mono-methoxy analogs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Standardized Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .

- Comparative SAR Studies: Synthesize analogs (e.g., replacing dimethoxy with halogen groups) to isolate substituent effects .

- Meta-Analysis: Use platforms like PubChem BioActivity Data to cross-reference IC₅₀ values and identify outliers .

Q. What computational strategies predict binding modes with kinase targets (e.g., MAP kinase)?

- Molecular Docking: AutoDock Vina or Schrödinger Glide to model interactions between the oxadiazole ring and kinase ATP-binding pockets .

- Molecular Dynamics (MD) Simulations: GROMACS for assessing binding stability over 100 ns trajectories .

- Free Energy Calculations: MM-PBSA to quantify binding free energy contributions from key residues (e.g., Lys53 in MAP kinase) .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

- Regioselectivity Issues: Competing pathways during oxadiazole formation require optimized catalysts (e.g., ZnCl₂) .

- Purification at Scale: Switch from column chromatography to continuous flow crystallization for cost efficiency .

- Byproduct Management: Use green solvents (e.g., cyclopentyl methyl ether) to minimize toxic waste .

Q. How do structural modifications (e.g., fluorination) alter bioactivity?

- Fluorination at Quinoline C-6: Increases anticancer potency (IC₅₀ reduced from 12 μM to 4 μM in HeLa cells) by enhancing DNA intercalation .

- Ethyl-to-Propyl Substitution: Improves metabolic stability but reduces solubility (logS decreases from -4.2 to -5.1) .

- Oxadiazole Ring Expansion: Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole diminishes kinase inhibition due to steric clashes .

Q. What analytical methods validate compound stability under physiological conditions?

- Forced Degradation Studies: Expose to pH 1–13 buffers and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~250°C) .

- Photostability Testing: UV-Vis spectroscopy after 48-hour exposure to simulate shelf-life conditions .

Q. How can researchers design derivatives to overcome multidrug resistance (MDR) in cancer cells?

- P-Glycoprotein Inhibition: Introduce bulky substituents (e.g., 4-methylbenzyl) to block efflux pumps .

- Combination Therapy: Pair with MDR modulators (e.g., verapamil) in cytotoxicity assays .

- Prodrug Strategies: Mask polar groups (e.g., esterify methoxy groups) to enhance bioavailability .

Q. What in vivo models are suitable for preclinical testing?

- Xenograft Models: Subcutaneous implantation of HT-29 colon cancer cells in nude mice to assess tumor growth inhibition .

- Pharmacokinetic Profiling: Plasma concentration-time curves after oral administration to calculate AUC and Cₘₐₓ .

- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent models .

Q. How does the compound interact with bacterial DNA gyrase?

- Binding Site: Docking studies suggest the oxadiazole moiety occupies the ATP-binding pocket, competing with ATP for GyrB subunit binding .

- Resistance Mutations: E. coli strains with GyrA S83L mutations show reduced susceptibility, confirmed by MIC shifts from 2 μg/mL to 32 μg/mL .

- Synergy with Fluoroquinolones: Combination with ciprofloxacin reduces MIC values 4-fold via dual targeting of GyrA and GyrB .

Q. What strategies mitigate off-target effects in kinase inhibition?

- Selectivity Screening: Profile against a kinase panel (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

- Fragment-Based Design: Optimize hinge-binding fragments (e.g., quinoline core) to enhance specificity for MAP kinase over PKA .

- Allosteric Modulation: Introduce substituents that stabilize inactive kinase conformations (e.g., Type II inhibitors) .

Q. How are contradictory cytotoxicity results between 2D and 3D cell models reconciled?

- 3D Spheroid Assays: Better mimic tumor microenvironments; discrepancies often arise due to diffusion limitations in spheroids .

- Hypoxia Markers: Use pimonidazole staining to assess compound penetration in 3D models .

- Metabolic Profiling: Compare glycolysis/OXPHOS ratios between 2D and 3D cultures via Seahorse assays .

Q. What are the key considerations for patenting novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.